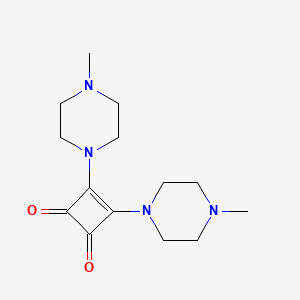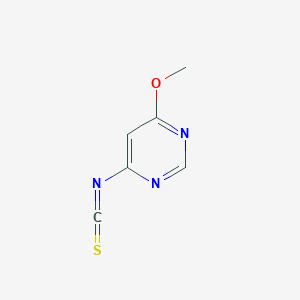
2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one is a synthetic organic compound characterized by its unique structure, which includes a chlorinated benzyl group, a hydrazinyl moiety, and an isoxazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one typically involves multiple steps:
Formation of the Benzyl Chloride Intermediate: The initial step involves the chlorination of a benzyl precursor to form 2-chloro-6-benzyl chloride.
Hydrazinylation: The benzyl chloride intermediate is then reacted with hydrazine to introduce the hydrazinyl group, forming 2-(2-chloro-6-hydrazinylbenzyl) intermediate.
Cyclization: The final step involves the cyclization of the intermediate with 4,4-dimethylisoxazolidin-3-one under specific conditions, such as the presence of a base and a suitable solvent, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and antimicrobial research.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Wirkmechanismus
The mechanism of action of 2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the isoxazolidinone ring may interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-6-hydrazinyl-9H-purine: Similar in having a hydrazinyl group and a chlorinated aromatic ring.
4,4-dimethylisoxazolidin-3-one: Shares the isoxazolidinone ring structure.
Uniqueness
2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both a hydrazinyl group and an isoxazolidinone ring in a single molecule is relatively rare, making it a valuable compound for diverse research applications.
Eigenschaften
CAS-Nummer |
111790-78-4 |
|---|---|
Molekularformel |
C12H16ClN3O2 |
Molekulargewicht |
269.73 g/mol |
IUPAC-Name |
2-[(2-chloro-6-hydrazinylphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2)7-18-16(11(12)17)6-8-9(13)4-3-5-10(8)15-14/h3-5,15H,6-7,14H2,1-2H3 |
InChI-Schlüssel |
VCPJDOAHIANBCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CON(C1=O)CC2=C(C=CC=C2Cl)NN)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(BENZYLOXY)CARBONYL]AMINOBENZOIC ACID](/img/structure/B8732034.png)
![6-Chloro-2-isopropyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B8732041.png)







![1-(1,3-Dioxolo[4,5-B]pyridin-6-YL)-ethanone](/img/structure/B8732082.png)



